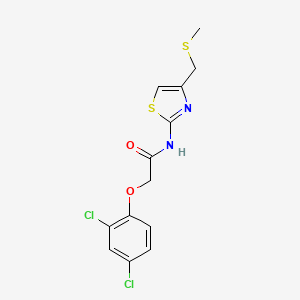![molecular formula C26H20F2N4O2S2 B2766224 N-(3,4-difluorophenyl)-2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1223922-25-5](/img/structure/B2766224.png)
N-(3,4-difluorophenyl)-2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-difluorophenyl)-2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H20F2N4O2S2 and its molecular weight is 522.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Design and Synthesis of Dual Inhibitors : A study demonstrated the synthesis of classical and nonclassical analogs of thieno[2,3-d]pyrimidines as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), highlighting their potential as antitumor agents. The synthesis involved creating compounds with significant inhibitory effects on human TS and DHFR, showing promise in tumor cell culture inhibition (Gangjee et al., 2009).
Crystal Structure and Computational Investigations : Another research focused on the synthesis of a novel hydrazone-containing thieno[2,3-d]pyrimidine, exploring its crystal structure and computational properties. The study provides insights into the molecular interactions and structural optimization of thieno[2,3-d]pyrimidine derivatives, contributing to the understanding of their biological activity (Altowyan et al., 2023).
Biological Activity
Antimicrobial Activity : Research on thienopyrimidine linked rhodanine derivatives revealed their preparation and in vitro antimicrobial activity. Specific derivatives exhibited antibacterial potency against various bacteria, including E. coli and B. subtilis, and antifungal potency against fungi like A. flavus and C. albicans, indicating their potential as antimicrobial agents (Kerru et al., 2019).
Anti-HIV-1 Activity : A study on pyrimidin-4(3H)-one derivatives highlighted their virus-inhibiting properties against type 1 human immunodeficiency virus (HIV-1) in vitro. The research emphasized the synthesis of compounds with specific substituents that significantly suppress HIV-1 reproduction, contributing to the development of potential antiviral agents (Novikov et al., 2004).
Antibacterial and Antifungal Activity : Another study synthesized new thieno[2,3-d]Pyrimidin-4(3H)-one derivatives and evaluated their antibacterial and antifungal activities. Some compounds showed higher antifungal activity than fluconazole against Candida species and better antibacterial activity against various bacteria, indicating their potential as antibacterial and antifungal agents (Kahveci et al., 2020).
properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F2N4O2S2/c1-2-15-5-7-16(8-6-15)13-32-25(34)23-22(18-4-3-11-29-24(18)36-23)31-26(32)35-14-21(33)30-17-9-10-19(27)20(28)12-17/h3-12H,2,13-14H2,1H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAJTWBHUTVHAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC(=O)NC5=CC(=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F2N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

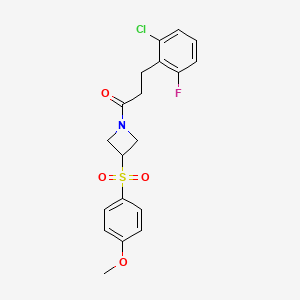
![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2766143.png)
![N-(3-chlorophenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2766146.png)
![N-[4-(3-Benzoimidazol-1-yl-2-hydroxy-propoxy)-phenyl]-acetamide](/img/structure/B2766148.png)
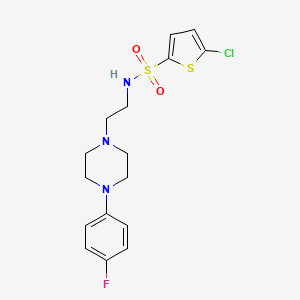
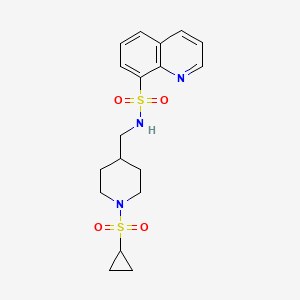
![(3,4-Diamino-5-benzoylthieno[2,3-b]thiophen-2-yl)(phenyl)methanone](/img/structure/B2766152.png)
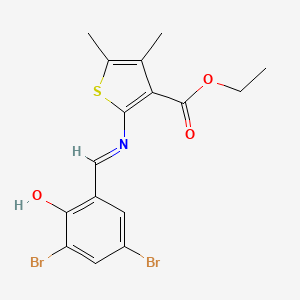
![8-butyl-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766156.png)
![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2766157.png)
![2-cyclopropyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2766158.png)

